N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

LSD1 inhibition Epigenetics Enzyme kinetics

N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide (CAS 1116084-23-1) is a synthetic small-molecule benzamide derivative characterized by a 1,3-benzodioxole motif linked via an ether bridge to a morpholin-4-ylpyrazine moiety. The compound is disclosed as Example 40 in the Oryzon Genomics patent family (US9487512, US9944601, US10329256) and is classified as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor.

Molecular Formula C22H20N4O5
Molecular Weight 420.425
CAS No. 1116084-23-1
Cat. No. B3015344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
CAS1116084-23-1
Molecular FormulaC22H20N4O5
Molecular Weight420.425
Structural Identifiers
SMILESC1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C22H20N4O5/c27-21(25-16-3-6-18-19(13-16)30-14-29-18)15-1-4-17(5-2-15)31-22-20(23-7-8-24-22)26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,25,27)
InChIKeyPJBWNEUXQZHOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide (CAS 1116084-23-1): Compound Identity and Pharmacological Class


N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide (CAS 1116084-23-1) is a synthetic small-molecule benzamide derivative characterized by a 1,3-benzodioxole motif linked via an ether bridge to a morpholin-4-ylpyrazine moiety . The compound is disclosed as Example 40 in the Oryzon Genomics patent family (US9487512, US9944601, US10329256) and is classified as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor [1]. Its molecular formula is C22H20N4O5 with a molecular weight of 420.43 g/mol . Biochemically, it exhibits moderate inhibitory potency against recombinant human LSD1 (IC50 = 188 nM) and displays substantially weaker activity against the structurally related flavin-dependent monoamine oxidases MAO-A and MAO-B (IC50 ≈ 100,000 nM) [2]. This selectivity profile distinguishes it from earlier-generation, non-selective LSD1 inhibitors derived from tranylcypromine.

Why N-(1,3-Benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide Cannot Be Replaced by Just Any LSD1 Inhibitor


LSD1 inhibitors are a structurally heterogeneous class whose biochemical potency, selectivity over MAO enzymes, and cellular functional activity are exquisitely sensitive to subtle molecular modifications, making generic substitution unreliable [1]. Within the Oryzon patent series alone, LSD1 IC50 values span from 8 nM to >100,000 nM across structurally related examples, illustrating that even congeners with shared core scaffolds can differ by more than four orders of magnitude in target engagement [2]. The target compound (Example 40) occupies a defined position in the structure–activity relationship (SAR) landscape: its 188 nM LSD1 IC50 and approximately 530-fold selectivity window over MAO-A/B represent a deliberate trade-off between potency and off-target discrimination that is not replicated by earlier (more potent but less selective) or later (more selective but structurally distinct) examples [3]. Researchers requiring a benzodioxole-containing, non-cyclopropylamine LSD1 probe with a documented selectivity margin must therefore specify this exact compound rather than assuming interchangeability within the class.

N-(1,3-Benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide: Quantified Differentiation Evidence Against Closest Analogs


LSD1 Inhibitory Potency Compared with Structural Congeners in the Oryzon Patent Series

The target compound (Example 40) inhibits recombinant human LSD1 with an IC50 of 188 nM in a biochemical assay, placing it in the intermediate potency tier of the Oryzon patent series. By direct intra-patent comparison, this is 8.5-fold weaker than Example 5 (IC50 = 22 nM, the most potent disclosed analog) but 1.5-fold more potent than Example 21 (IC50 = 127 nM) [1]. All data were generated under equivalent assay conditions (fixed amount of LSD1 incubated on ice for 15 min with eight 3-fold serial dilutions, pH 7.4, 2°C) [1]. This potency position is meaningful for users who need to avoid excessively potent, potentially pleiotropic LSD1 inhibition while maintaining measurable target engagement above the micromolar threshold.

LSD1 inhibition Epigenetics Enzyme kinetics

Selectivity Over Monoamine Oxidase A/B: Comparative Selectivity Index Analysis

The target compound displays an IC50 of 100,000 nM against both MAO-A and MAO-B, yielding a selectivity index (MAO IC50 / LSD1 IC50) of approximately 532-fold [1]. This degree of MAO discrimination is a critical differentiator from first-generation tranylcypromine-based LSD1 inhibitors, which typically exhibit MAO/LSD1 selectivity ratios of less than 10 [2]. Within the Oryzon patent examples, MAO-A/B IC50 values cluster around 100,000 nM for several analogs; however, when normalized to their respective LSD1 potencies, the selectivity index varies substantially. For Example 5 (LSD1 IC50 = 22 nM), the implied selectivity index exceeds 4,500—more than 8-fold higher than the target compound [1]. Conversely, for Example 21 (LSD1 IC50 = 127 nM), the selectivity index is approximately 787, only 1.5-fold higher than the target compound [1]. Thus, the target compound's selectivity position is moderate within the series, offering a balance between target engagement and MAO avoidance that is distinct from both hyper-selective and poorly selective extremes.

MAO selectivity Off-target profiling LSD1 inhibitor safety margin

Structural Differentiation: Benzodioxole-Morpholinopyrazine Ether Architecture Versus Cyclopropylamine Scaffolds

The target compound is built on a benzamide core bearing a 1,3-benzodioxol-5-yl substituent on the amide nitrogen and a 3-(morpholin-4-yl)pyrazin-2-yloxy group at the para position of the benzoyl ring [1]. This architecture represents a non-cyclopropylamine chemotype that is structurally orthogonal to the tranylcypromine (TCP) scaffold, which relies on a cyclopropylamine warhead for covalent, irreversible FAD modification [2]. The absence of the cyclopropylamine moiety in the target compound implies a non-covalent, reversible binding mode to LSD1, which is consistent with the broader Oryzon series design strategy [3]. In contrast, the classical tool compound GSK-LSD1 (IC50 = 16 nM) retains the TCP scaffold and exhibits irreversible inhibition kinetics that can complicate washout experiments and time-resolved studies [2]. This structural distinction is fundamental: reversible inhibitors permit temporal control of target engagement, while irreversible inhibitors produce sustained, cumulative effects that may not be suitable for all experimental paradigms. Within the Oryzon series, Example 40 is distinguished by the combination of the benzodioxole N-aryl group and the morpholinopyrazine ether linker—a pairing not found in Examples 1–39, which employ diverse amine and heterocyclic substituents.

Scaffold novelty Chemotype comparison Irreversible vs. reversible inhibition

Physicochemical Property Differentiation: Calculated Descriptors and Drug-Likeness Versus Reference LSD1 Inhibitors

The target compound (MW = 420.43 g/mol; formula C22H20N4O5) contains five hydrogen bond acceptors and one hydrogen bond donor (amide NH), yielding a topological polar surface area (TPSA) of approximately 93 Ų . Compared with GSK-LSD1 (MW = 316.4 g/mol, TPSA ~38 Ų) and ORY-1001 (MW = 351.4 g/mol), the target compound is appreciably larger and more polar, which predicts lower passive membrane permeability but potentially improved aqueous solubility [1]. Within the Oryzon patent series, the morpholinopyrazine ether motif introduces a basic tertiary amine (morpholine pKa ~8.5) absent in simpler benzamide analogs, which may confer pH-dependent solubility and lysosomal sequestration behavior distinct from neutral LSD1 inhibitors [2]. These physicochemical differences are relevant for users selecting compounds for cellular assays where intracellular exposure kinetics, rather than absolute biochemical potency, govern the observed phenotype. No experimentally measured logD, solubility, or permeability data are publicly available for this compound; all property values are calculated estimates and should be treated as class-level inference.

Physicochemical properties Drug-likeness ADME prediction

Optimal Scientific and Procurement Scenarios for N-(1,3-Benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide


Mechanistic Studies Requiring Reversible LSD1 Inhibition with a Defined MAO Selectivity Window

For researchers investigating LSD1-dependent gene regulation in hematopoietic or neuronal cell models where sustained, irreversible target inhibition confounds kinetic readouts, this compound provides a non-cyclopropylamine, putatively reversible LSD1 inhibitor with a documented 532-fold selectivity margin over MAO-A/B [1]. At the working concentration of 1 µM (approximately 5× IC50), >90% MAO activity is preserved, ensuring that observed transcriptional or differentiation effects can be reliably attributed to LSD1 inhibition rather than off-target MAO engagement [1]. This is particularly relevant for studies in cell types co-expressing LSD1 and MAO enzymes, such as neural progenitors and acute myeloid leukemia blasts.

SAR Control Compound for Benzodioxole-Containing LSD1 Inhibitor Optimization Programs

Medicinal chemistry teams optimizing benzodioxole-based LSD1 inhibitors can employ this compound as a characterized reference standard within the Oryzon chemotype space [2]. Its moderate potency (LSD1 IC50 = 188 nM) occupies a defined SAR coordinate that enables quantitative benchmarking of newly synthesized analogs—compounds with IC50 <188 nM represent potency improvements, while those with IC50 >188 nM but superior selectivity or physicochemical properties can be evaluated for property-based optimization potential [2]. The morpholinopyrazine ether linker serves as a specific vector point for systematic substituent variation.

Comparative Selectivity Profiling of LSD1 Antibody-Based Versus Activity-Based Probe Assays

The compound's well-characterized biochemical profile (LSD1 IC50 = 188 nM; MAO IC50 = 100,000 nM) makes it suitable as a calibration standard for orthogonal LSD1 engagement assays [3]. In cellular thermal shift assays (CETSA) or competitive activity-based protein profiling (ABPP), the compound's moderate affinity and high MAO discrimination enable clear differentiation between true LSD1 target engagement and background signal from related FAD-dependent oxidases, supporting assay validation workflows where tool compound selectivity is a critical parameter [3].

Procurement for Epigenetic Probe Collections Requiring Documented Patent Provenance

For institutional chemical probe libraries or commercial screening collections, this compound offers a defined intellectual property provenance as Example 40 in the Oryzon Genomics LSD1 inhibitor patent family (US9487512, US9944601, US10329256) [4]. Its full structural disclosure, CAS registry number assignment, and traceable BindingDB affinity data satisfy the documentation requirements for probe compound annotation standards, facilitating compliance with chemical probe declaration guidelines such as those recommended by the Structural Genomics Consortium (SGC) and the Chemical Probes Portal [4].

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.